molecular formula C22H26F3N3O5 B2784475 CID 154879096 CAS No. 2648972-79-4

CID 154879096

Cat. No.: B2784475
CAS No.: 2648972-79-4
M. Wt: 469.461
InChI Key: WGGFAKXTCVJNIW-BJILWQEISA-N
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Description

CID 154879096, also known by its chemical name 2-(4-(2-(2,6-dichlorophenylamino)phenyl)piperazin-1-yl)ethanol, is a compound of significant interest in various scientific fields. This compound is characterized by its complex structure, which includes a piperazine ring and a dichlorophenyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 154879096 typically involves multiple steps, starting with the preparation of the dichlorophenylamine derivative. This is followed by the introduction of the piperazine ring through a nucleophilic substitution reaction. The final step involves the addition of the ethanol group to the piperazine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over the reaction parameters, leading to efficient production with minimal waste.

Chemical Reactions Analysis

Types of Reactions

CID 154879096 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride are used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, especially in the modification of the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

CID 154879096 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 154879096 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that result in changes at the cellular level.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-(2,6-dichlorophenylamino)phenyl)piperazin-1-yl)ethanol
  • 2-(4-(2-(2,6-dichlorophenylamino)phenyl)piperazin-1-yl)ethanol

Uniqueness

CID 154879096 stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

InChI

InChI=1S/C20H25N3O3.C2HF3O2/c24-17-15-6-1-2-7-16(15)26-11-4-3-8-19(12-21-13-19)18(25)23-20(14-22-17)9-5-10-20;3-2(4,5)1(6)7/h1-4,6-7,21H,5,8-14H2,(H,22,24)(H,23,25);(H,6,7)/b4-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGFAKXTCVJNIW-BJILWQEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC(=O)C3=CC=CC=C3OCC=CCC4(CNC4)C(=O)N2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)CNC(=O)C3=CC=CC=C3OC/C=C/CC4(CNC4)C(=O)N2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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